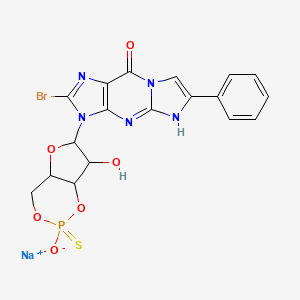
C6 Dihydroceramide
概要
説明
C6 Dihydroceramide: is a type of sphingolipid, specifically a dihydroceramide, which is a metabolic intermediate in the de novo sphingolipid synthesis pathway. It is characterized by the presence of a hexanoyl group attached to the sphingoid base. Unlike ceramides, which contain a double bond, dihydroceramides lack this double bond, making them distinct in their biological functions and properties .
準備方法
Synthetic Routes and Reaction Conditions: C6 Dihydroceramide can be synthesized through the acylation of sphinganine with hexanoic acid. The reaction typically involves the use of ceramide synthase enzymes, which catalyze the transfer of the fatty acid to the amine group of sphinganine. The reaction conditions often include the presence of co-factors such as coenzyme A and ATP, and it is carried out in an aqueous medium at physiological pH .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis using recombinant ceramide synthase enzymes. The process is optimized for high yield and purity, often involving the use of bioreactors and continuous monitoring of reaction conditions. The product is then purified using chromatographic techniques to ensure its suitability for various applications .
化学反応の分析
Types of Reactions: C6 Dihydroceramide undergoes several types of chemical reactions, including:
Reduction: Reduction of the carbonyl group to form dihydrosphingosine.
Substitution: Formation of more complex sphingolipids such as dihydrosphingomyelin and dihydroglucosylceramides.
Common Reagents and Conditions:
Oxidation: Catalyzed by dihydroceramide desaturase in the presence of oxygen and NADPH.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Requires specific glycosyltransferases and phosphotransferases in the presence of UDP-glucose or CDP-choline.
Major Products:
Ceramide: Formed by the oxidation of this compound.
Dihydrosphingosine: Formed by the reduction of this compound.
Dihydrosphingomyelin and Dihydroglucosylceramides: Formed by substitution reactions.
科学的研究の応用
C6 Dihydroceramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sphingolipid metabolism and the role of ceramides in cellular processes.
Biology: Investigated for its role in cellular stress responses, autophagy, and apoptosis.
Medicine: Explored as a potential biomarker for metabolic diseases such as type 2 diabetes and cardiovascular diseases.
Industry: Utilized in the development of drug delivery systems and as a component in cosmetic formulations
作用機序
C6 Dihydroceramide exerts its effects through several molecular targets and pathways:
Cellular Stress Responses: Involved in the regulation of autophagy and apoptosis through interactions with key signaling molecules.
Metabolic Regulation: Modulates lipid metabolism and insulin signaling pathways.
Immune Responses: Influences the activity of immune cells and the production of inflammatory cytokines.
類似化合物との比較
C2 Dihydroceramide: Contains an acetyl group instead of a hexanoyl group.
C16 Dihydroceramide: Contains a palmitoyl group, making it more hydrophobic.
Ceramide: Contains a double bond, distinguishing it from dihydroceramides.
Uniqueness: C6 Dihydroceramide is unique due to its specific acyl chain length, which influences its solubility, membrane interactions, and biological functions. Unlike ceramides, dihydroceramides are less prevalent and have distinct roles in cellular processes, making them important for studying sphingolipid metabolism and related diseases .
特性
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMHYWBWYSPQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,28R)-3-hexyl-4,6,8,10,12,14,16-heptahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B8101347.png)
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-heptadecahydroxy-37-(2-hydroxy-2-iminoethyl)-50-(3-hydroxy-3-iminopropyl)-41,70-dimethyl-8-oxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptaconta-2,5,14,17,20,23,26,29,32,35,38,45,48,51,54,57,66-heptadecaene-65-carboxylic acid](/img/structure/B8101355.png)
![(1R,4Z,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B8101362.png)
![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8101369.png)


![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,17Z,20R)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B8101391.png)




![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B8101442.png)


